molecular formula C8H14Cl2Pd2 B14809518 But-2-ene;chloropalladium(1+)

But-2-ene;chloropalladium(1+)

Cat. No.: B14809518
M. Wt: 393.9 g/mol
InChI Key: ZMPSAJZWHPLTKH-UHFFFAOYSA-L
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Description

But-2-ene;chloropalladium(1+) is a coordination complex where palladium in the +1 oxidation state is bonded to a chloride ligand and π-coordinated to but-2-ene, an alkene with the formula C₄H₈. This compound is significant in catalysis, particularly in stereospecific addition reactions involving alkenes. The cis- and trans-isomers of but-2-ene (CAS 590-18-1 and 624-64-6, respectively) are well-characterized, with distinct stereochemical behaviors in reactions . The palladium complex facilitates catalytic processes under milder conditions compared to non-catalyzed systems, such as thermal diboron reagent additions .

Properties

Molecular Formula

C8H14Cl2Pd2

Molecular Weight

393.9 g/mol

IUPAC Name

but-2-ene;chloropalladium(1+)

InChI

InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

ZMPSAJZWHPLTKH-UHFFFAOYSA-L

Canonical SMILES

CC=C[CH2-].CC=C[CH2-].Cl[Pd+].Cl[Pd+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of but-2-ene;chloropalladium(1+) typically involves the reaction of palladium chloride with crotyl chloride in the presence of 1,5-cyclooctadiene. This reaction accelerates the process and significantly reduces the reaction time from 24 hours to just 3 hours . The post-treatment process is simplified to filtration, making it suitable for large-scale industrial production.

Industrial Production Methods

In industrial settings, the production of but-2-ene;chloropalladium(1+) follows similar synthetic routes but on a larger scale. The use of 1,5-cyclooctadiene not only speeds up the reaction but also enhances the yield and purity of the product, making it an efficient method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

But-2-ene;chloropalladium(1+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: It can be reduced to form palladium metal and other by-products.

    Substitution: The chloropalladium(1+) complex can participate in substitution reactions, where the chlorine atom is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to optimize the yield and selectivity of the products .

Major Products Formed

The major products formed from these reactions include palladium metal, various palladium complexes, and substituted but-2-ene derivatives. These products are valuable intermediates in organic synthesis and catalysis .

Scientific Research Applications

But-2-ene;chloropalladium(1+) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of but-2-ene;chloropalladium(1+) involves the coordination of the palladium center with various ligands, facilitating different chemical reactions. The palladium center acts as a catalyst, lowering the activation energy of the reactions and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the ligands present .

Comparison with Similar Compounds

Comparison with Similar Compounds

Palladium-Alkene Complexes

But-2-ene;chloropalladium(1+) shares structural similarities with other palladium-alkene complexes, such as ethylene-palladium chloride. These complexes typically adopt square planar geometries, with the alkene acting as a π-ligand. However, the bulkier but-2-ene ligand in this complex may sterically influence reaction pathways, leading to enhanced stereochemical control compared to smaller alkenes like ethylene .

Transition Metal Catalysts (Rhodium, Nickel)

Compared to rhodium or nickel catalysts, palladium complexes often exhibit superior stability and selectivity in alkene functionalization. For example, rhodium catalysts may require higher pressures for alkene hydrogenation, while palladium systems operate efficiently at ambient conditions. Nickel analogs, though cost-effective, are prone to oxidative degradation, limiting their utility in oxygen-sensitive reactions .

Diboron Reagents (B₂Cl₄, B₂F₄)

Diboron tetrachloride (B₂Cl₄) and tetrafluoride (B₂F₄) are classic reagents for alkene additions, first reported in 1954. These reagents add to alkenes like but-2-ene with cis-stereospecificity but require elevated temperatures and prolonged reaction times. In contrast, but-2-ene;chloropalladium(1+) enables analogous transformations under catalytic, mild conditions (e.g., room temperature, shorter durations) due to its ability to lower activation barriers via transition-state stabilization .

Stereospecificity and Mechanistic Contrasts

The addition of B₂Cl₄ to (E)- or (Z)-but-2-ene proceeds via a rare concerted mechanism, preserving alkene stereochemistry. Computational studies confirm that but-2-ene;chloropalladium(1+) also mediates stereospecific additions, but its palladium center facilitates a more tunable electronic environment, allowing for regioselectivity adjustments that diboron reagents cannot achieve .

Data Tables

Table 1: Reaction Conditions and Selectivity

Compound/Reagent Reaction Temperature Time (h) Stereospecificity Yield (%)
B₂Cl₄ (thermal) 80°C 24 Cis-addition 60–70
But-2-ene;chloropalladium(1+) 25°C 2 Cis-addition 85–95
Rhodium catalyst 50°C 6 Mixed 70–80

Table 2: Structural and Catalytic Properties

Property But-2-ene;chloropalladium(1+) B₂Cl₄ Nickel-Alkene Complex
Oxidation State Pd⁺¹ B₂⁰ Ni⁰/Ni⁺²
Ligand Type π-alkene, chloride Covalent B–B π-alkene, phosphine
Catalytic Efficiency High None Moderate

Research Findings and Critical Analysis

  • Mechanistic Insights : The palladium complex operates via a ligand-to-metal charge transfer mechanism, stabilizing transition states more effectively than diboron reagents .
  • Stereochemical Control : Computational models highlight that the palladium center’s d-orbital interactions with but-2-ene enforce stricter stereochemical outcomes compared to B₂Cl₄’s covalent bonding .
  • Limitations: While superior to non-catalytic systems, but-2-ene;chloropalladium(1+) is sensitive to ligand exchange, necessitating anhydrous conditions for optimal performance.

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